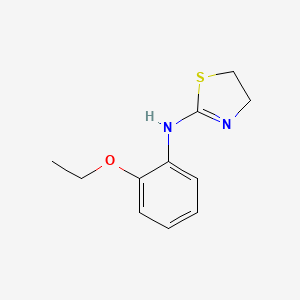
N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (ETD) is a chemical compound with a wide range of applications in scientific research. ETD is an amine derived from thiazole, an aromatic heterocyclic compound with a sulfur atom in its ring structure. ETD has been used in a variety of laboratory experiments due to its ability to act as a weak base and its low toxicity. In addition, ETD has been studied for its potential applications in biochemistry, physiology, and pharmacology.
Scientific Research Applications
Antimicrobial Activities : A study on the synthesis of thiazoles and their fused derivatives, including compounds similar to N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, revealed antimicrobial activities against bacterial isolates such as Escherichia coli and Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Anticancer Properties : Another research investigated derivatives of N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine for anticancer activity. They tested these compounds against various human cancer cell lines and observed good to moderate anticancer activities (Yakantham et al., 2019).
Synthesis Methods : A study explored the thionation and cyclization of N-(ω-halogenoalkyl)-substituted amides with Lawesson's reagent, resulting in compounds like 4,5-dihydro-1,3-thiazoles. This research contributes to the understanding of synthetic methods for such compounds (Kodama et al., 2005).
Antibacterial and Antifungal Screening : A study on the synthesis of a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, similar to the compound , showed potent anthelmintic and antibacterial activities (Bhandari & Gaonkar, 2016).
Tubulin Inhibitors and Antiproliferative Activity : Research on N,4-diaryl-1,3-thiazole-2-amines, which include compounds structurally related to N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, indicated their role as tubulin inhibitors with potent antiproliferative activity in human cancer cell lines (Sun et al., 2017).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-14-10-6-4-3-5-9(10)13-11-12-7-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZMYQWDZMERPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2417378.png)
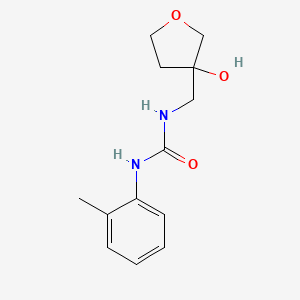
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2417383.png)

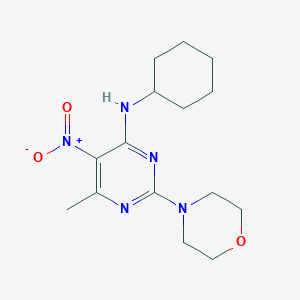
![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2417386.png)

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2417391.png)
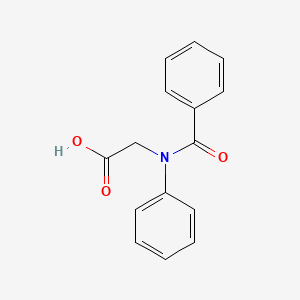

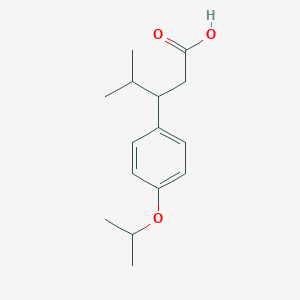

![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride](/img/structure/B2417397.png)
